molecular formula C25H26ClN3O4S B2780043 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1021225-11-5

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2780043
CAS No.: 1021225-11-5
M. Wt: 500.01
InChI Key: AWUYKYBBRJCHPB-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H26ClN3O4S and its molecular weight is 500.01. The purity is usually 95%.
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Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide , identified by its CAS number 1113130-09-8 , is a derivative of quinazoline known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H28ClN3O4SC_{26}H_{28}ClN_{3}O_{4}S, with a molecular weight of 514.0 g/mol . The structural components include a quinazoline core, a tetrahydrofuran moiety, and a thioether group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC26H28ClN3O4S
Molecular Weight514.0 g/mol
CAS Number1113130-09-8

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations such as thioether formation and cyclization. The specific synthetic route may vary depending on the desired yield and purity.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

In a comparative study, derivatives were evaluated for their ability to induce apoptosis in cancer cells. The mechanism of action involved the modulation of key proteins such as p53 and caspase 3, which are crucial for cell cycle regulation and apoptosis.

Antimicrobial Properties

Research has demonstrated that thioether-containing quinazoline derivatives possess antimicrobial activity. A study showed that related compounds exhibited antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.

Case Studies

  • Anticancer Evaluation : In a study published in Molecules, the compound exhibited IC50 values in the low micromolar range against HepG2 cells, indicating potent anticancer activity. The study also highlighted the compound's ability to inhibit cell proliferation through cell cycle arrest mechanisms.
  • Antimicrobial Assessment : Another investigation reported that similar quinazoline derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli, supporting their potential as therapeutic agents in treating bacterial infections.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively inhibit enzymes involved in cancer progression and microbial resistance.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O4S/c1-2-11-27-23(31)17-7-10-20-21(13-17)28-25(29(24(20)32)14-19-4-3-12-33-19)34-15-22(30)16-5-8-18(26)9-6-16/h5-10,13,19H,2-4,11-12,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUYKYBBRJCHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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